3-Bromocytisine 3-Bromocytisine Potent agonist of α4β4, α4β2 and α7 nACh receptors (IC50 values are 0.28, 0.30 and 31.6 nM respectively). Displays different effects on high (HS) and low (LS) ACh sensitivity α4β2 nAChRs (EC50 values are 0.008 and 0.05 μM respectively).
Brand Name: Vulcanchem
CAS No.: 207390-14-5
VCID: VC0004705
InChI: InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
SMILES: C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

3-Bromocytisine

CAS No.: 207390-14-5

Inhibitors

VCID: VC0004705

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

3-Bromocytisine - 207390-14-5

CAS No. 207390-14-5
Product Name 3-Bromocytisine
Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name (1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Standard InChIKey DWDCLEHDNICBMI-JGVFFNPUSA-N
Isomeric SMILES C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Canonical SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Description Potent agonist of α4β4, α4β2 and α7 nACh receptors (IC50 values are 0.28, 0.30 and 31.6 nM respectively). Displays different effects on high (HS) and low (LS) ACh sensitivity α4β2 nAChRs (EC50 values are 0.008 and 0.05 μM respectively).
Synonyms (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
PubChem Compound 15519735
Last Modified Nov 11 2021
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